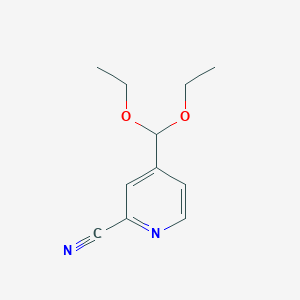

4-Diethoxymethyl-pyridine-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Diethoxymethyl-pyridine-2-carbonitrile is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethoxymethyl-pyridine-2-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

4-Diethoxymethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyridinecarboxylic acids or pyridinecarboxaldehydes.

Reduction: Pyridinecarbinols or pyridinecarbinamines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

4-Diethoxymethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 4-Diethoxymethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-Pyridinecarbonitrile: A simpler derivative of pyridine with a nitrile group.

4-Pyridinecarbonitrile: Another pyridine derivative with a nitrile group at the 4-position.

2-Cyanopyridine: A common name for 2-pyridinecarbonitrile.

4-Diethoxymethyl-pyridine-2-carbonitrile: A synonym for this compound.

Uniqueness

This compound is unique due to the presence of the diethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Diethoxymethyl-pyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis of pyridine-carbonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., 4,5,6-trichloropyrimidine-2-carbonitrile) are synthesized by chlorination of precursor pyrimidines under controlled temperatures (60–80°C) using POCl₃ or SOCl₂ . For this compound, introducing diethoxymethyl groups may require protecting-group strategies (e.g., acetal formation) followed by nitrile functionalization. Reaction progress should be monitored via TLC and NMR to confirm intermediate formation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- Elemental analysis (EA) to verify C, H, N content (e.g., deviations <0.3% from calculated values indicate purity) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and diethoxymethyl group integration .

- IR spectroscopy to identify characteristic nitrile (C≡N, ~2200 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

- HPLC or GC-MS for quantitative purity assessment, especially to detect unreacted starting materials .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data collection : Use a high-resolution diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .

- Structure solution : Employ direct methods (SHELXS) or charge-flipping algorithms for phase determination .

- Hydrogen bonding analysis : Tools like PLATON can map intermolecular interactions (e.g., C-H···N), critical for understanding packing motifs .

Q. How can researchers address conflicting reactivity data in diethoxymethyl-substituted pyridine-carbonitriles under varying pH conditions?

- Methodology :

- Controlled kinetic studies : Monitor hydrolysis or substitution reactions at pH 3–10 using UV-Vis spectroscopy to track nitrile or ether group stability .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in diethoxymethyl groups) can elucidate degradation pathways via mass spectrometry .

- Computational modeling : MD simulations (e.g., Gaussian or ORCA) can predict protonation states and reactive intermediates under acidic/basic conditions .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodology :

- Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) during key steps like acetal formation .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) can separate enantiomers, with purity confirmed via polarimetry or CD spectroscopy .

- Asymmetric synthesis : Design substrates with steric hindrance to favor one enantiomer during nitrile installation .

Q. Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in reported biological activity of pyridine-carbonitrile analogs?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across studies, focusing on assay conditions (e.g., cell lines, incubation times) .

- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to assess binding affinity variations caused by diethoxymethyl substitution .

- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) to minimize inter-lab variability .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodology :

- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for drug-likeness assessments .

- pKa prediction : Tools like MarvinSuite can identify protonation sites (e.g., pyridine nitrogen) affecting solubility .

- ADMET profiling : SwissADME or ADMETlab2.0 predict absorption and toxicity, guiding further synthetic optimization .

Q. Technical Notes

属性

分子式 |

C11H14N2O2 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

4-(diethoxymethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C11H14N2O2/c1-3-14-11(15-4-2)9-5-6-13-10(7-9)8-12/h5-7,11H,3-4H2,1-2H3 |

InChI 键 |

HAQDAXGIPJCLMU-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC(=NC=C1)C#N)OCC |

规范 SMILES |

CCOC(C1=CC(=NC=C1)C#N)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。